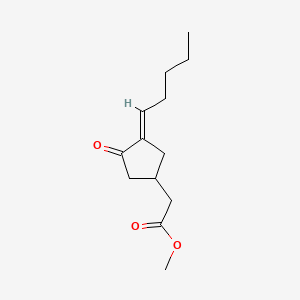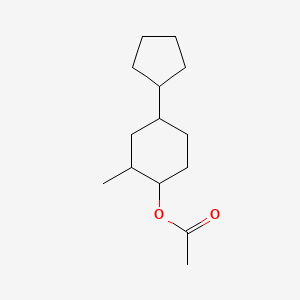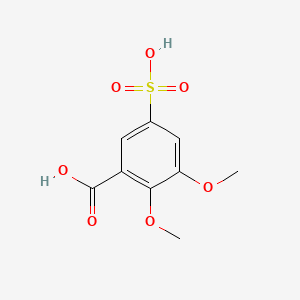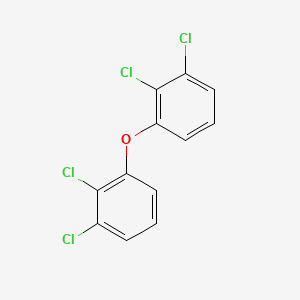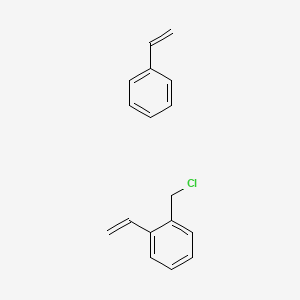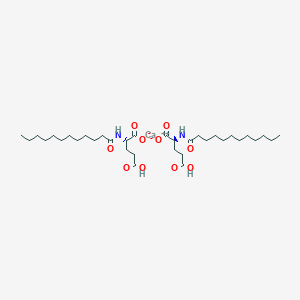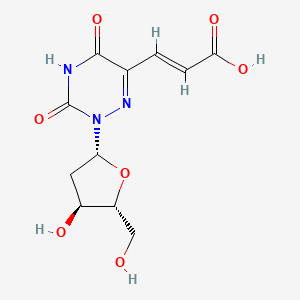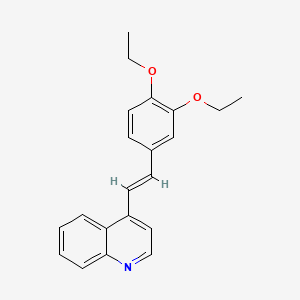
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid is a synthetic compound that belongs to the class of antifolate drugs. These compounds are designed to interfere with the folate pathway, which is crucial for DNA synthesis and cell division. This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid involves several steps. One common method includes the reaction of 4-amino-4-deoxypteroyl chloride with DL-2-amino-6-phosphonopentanoic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes, particularly those involving the folate pathway.
Medicine: It has potential therapeutic applications in the treatment of cancers and other diseases that involve rapid cell division.
Industry: The compound is used in the development of new drugs and in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid involves the inhibition of enzymes in the folate pathway. This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), the compound disrupts DNA synthesis and cell division. This makes it particularly effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid is similar to other antifolate compounds such as methotrexate and pemetrexed. it has unique properties that make it distinct:
Methotrexate: While both compounds inhibit DHFR, this compound has a different structure that may result in different pharmacokinetics and side effects.
Similar compounds include:
- Methotrexate
- Pemetrexed
- Raltitrexed
- Aminopterin
Each of these compounds has unique properties and applications, but they all share the common feature of targeting the folate pathway .
Properties
CAS No. |
113811-43-1 |
|---|---|
Molecular Formula |
C19H23N8O6P |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-phosphonopentanoic acid |
InChI |
InChI=1S/C19H23N8O6P/c20-15-14-16(27-19(21)26-15)23-9-12(24-14)8-22-11-5-3-10(4-6-11)17(28)25-13(18(29)30)2-1-7-34(31,32)33/h3-6,9,13,22H,1-2,7-8H2,(H,25,28)(H,29,30)(H2,31,32,33)(H4,20,21,23,26,27) |
InChI Key |
KXKMDFKRBKTDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




